Cas no 937796-06-0 (4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester)
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 3,5-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
- 3,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
- 4-(3,5-dimethyl-1h-pyrazol-1-yl)benzeneboronic acid, pinacol ester
- 4-(3,5-DIMETHYLPYRAZOL-1-YL)PHENYLBORONIC ACID, PINACOL ESTER
- 3,5,-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- F87602
- AKOS015999472
- EN300-131684
- 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole, AldrichCPR
- 937796-06-0
- DTXSID60640466
- 3,5-dimethyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
- MFCD09879979
- BS-24757
- Z1639163850
- 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid pinacol ester
- CS-0174575
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzeneboronic acid,pinacol ester 97%
- 4-(3,5-Dimethyl-1H-pyraZol-1-yl)phenylboronic acid pinacol ester
- 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester
-
- MDL: MFCD09879979
- Inchi: 1S/C17H23BN2O2/c1-12-11-13(2)20(19-12)15-9-7-14(8-10-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3
- InChI Key: SERWCEBXGSSDRB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)N2C(C)=CC(C)=N2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 298.18500
- Monoisotopic Mass: 298.1852581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36.3Ų
Experimental Properties
- Melting Point: 110-112°C
- PSA: 36.28000
- LogP: 2.78830
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213074-1g |
3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |
937796-06-0 | 95% | 1g |
£150.00 | 2022-02-28 | |
| Fluorochem | 213074-5g |
3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |
937796-06-0 | 95% | 5g |
£476.00 | 2022-02-28 | |
| Fluorochem | 213074-10g |
3,5-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole |
937796-06-0 | 95% | 10g |
£738.00 | 2022-02-28 | |
| TRC | D479803-100mg |
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester |
937796-06-0 | 100mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D479803-500mg |
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester |
937796-06-0 | 500mg |
$ 207.00 | 2023-09-07 | ||
| TRC | D479803-1g |
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester |
937796-06-0 | 1g |
$ 345.00 | 2023-09-07 | ||
| abcr | AB223107-1 g |
3,5,-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole, 95%; . |
937796-06-0 | 95% | 1g |
€297.00 | 2023-05-20 | |
| abcr | AB223107-5 g |
3,5,-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole, 95%; . |
937796-06-0 | 95% | 5g |
€849.50 | 2023-05-20 | |
| Apollo Scientific | OR15944-250mg |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzeneboronic acid, pinacol ester |
937796-06-0 | 97% | 250mg |
£60.00 | 2024-05-26 | |
| Apollo Scientific | OR15944-1g |
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzeneboronic acid, pinacol ester |
937796-06-0 | 97% | 1g |
£144.00 | 2024-05-26 |
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester Suppliers
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Additional information on 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester
Professional Introduction to 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester (CAS No. 937796-06-0)
4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester, with the CAS number 937796-06-0, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid esters, which are widely recognized for their utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a 3,5-dimethylpyrazol-1-yl substituent on the phenyl ring introduces unique electronic and steric properties, making this molecule a valuable intermediate in the synthesis of complex organic molecules.
The structure of 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester features a boronic acid ester functional group at the para position relative to the pyrazole ring. This configuration enhances its reactivity in cross-coupling reactions while providing stability under various reaction conditions. Boronic acid esters are particularly advantageous in pharmaceutical synthesis due to their ability to participate in palladium-catalyzed reactions, which are pivotal in constructing biaryl frameworks found in many active pharmaceutical ingredients (APIs).
In recent years, the demand for high-quality intermediates like 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester has surged due to advancements in drug discovery and development. The pyrazole moiety is a well-documented pharmacophore that exhibits a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. By incorporating this moiety into a boronic acid ester framework, researchers can leverage its potential for designing novel therapeutic agents.
One of the most compelling applications of 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester is in the synthesis of conjugated polymers and organic electronic materials. Boron-containing compounds have shown promise in developing materials with enhanced optoelectronic properties. For instance, recent studies have demonstrated the utility of this compound in constructing polyfluorene derivatives and other conjugated polymers that exhibit excellent charge transport capabilities. These materials are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The 3,5-dimethylpyrazol-1-yl group in 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester plays a critical role in modulating the electronic properties of the resulting compounds. The methyl substituents at the 3 and 5 positions introduce steric hindrance and electronic tuning, which can influence the reactivity and selectivity of cross-coupling reactions. This feature makes it an ideal candidate for fine-tuning the properties of advanced materials and pharmaceuticals.
Recent research has also highlighted the role of boronic acid esters in bioconjugation chemistry. The ability to undergo facile coupling reactions with biomolecules such as peptides and sugars has opened new avenues for drug delivery systems and diagnostic probes. For example, studies have shown that derivatives of 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester can be used to modify polyethylene glycol (PEG) chains, enhancing their stability and biocompatibility for use in nanomedicine.
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester typically involves multi-step organic transformations starting from commercially available precursors. The key steps include halogenation of a phenolic derivative followed by Suzuki-Miyaura coupling with a 3,5-dimethylpyrazole boronic acid derivative. The use of pinacol as an esterifying agent ensures high yield and purity of the final product.
In conclusion,4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester (CAS No. 937796-06-0) is a versatile and highly functional compound with significant applications in both pharmaceuticals and advanced materials science. Its unique structural features make it an invaluable building block for constructing complex molecules with tailored properties. As research continues to uncover new applications for boron-containing compounds,4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester will undoubtedly play a crucial role in shaping the future of chemical synthesis.
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